molecular formula C17H13N3O2 B11835425 2-(diphenylamino)-5-Pyrimidinecarboxylic acid CAS No. 1316216-06-4

2-(diphenylamino)-5-Pyrimidinecarboxylic acid

Cat. No.: B11835425
CAS No.: 1316216-06-4
M. Wt: 291.30 g/mol
InChI Key: MMYPIVCZGPMEMY-UHFFFAOYSA-N
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Description

2-(Diphenylamino)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a diphenylamino group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-aminopyrimidine with diphenylamine in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the diphenylamino group on the pyrimidine ring . The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for 2-(Diphenylamino)pyrimidine-5-carboxylic acid may involve large-scale palladium-catalyzed coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring and the diphenylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Diphenylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diphenylamino)pyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:

  • 2-Aminopyrimidine
  • 2-(Phenylamino)pyrimidine-5-carboxylic acid
  • 2-(Diphenylamino)pyrimidine-4-carboxylic acid

Uniqueness

2-(Diphenylamino)pyrimidine-5-carboxylic acid is unique due to the specific combination of the diphenylamino group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1316216-06-4

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-(N-phenylanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H13N3O2/c21-16(22)13-11-18-17(19-12-13)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,(H,21,22)

InChI Key

MMYPIVCZGPMEMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)O

Origin of Product

United States

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